1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone

Description

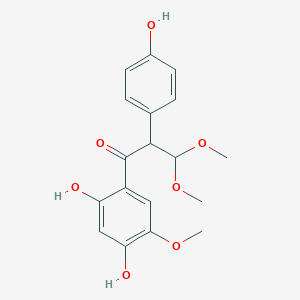

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone (IUPAC name) is a hydroxyacetophenone derivative characterized by a propanone backbone substituted with two aromatic rings. It is also known as 5'-Methoxy-O-desmethylangolensin . Structurally, it features:

- A 2,4-dihydroxy-5-methoxyphenyl group at position 1.

- A 4-hydroxyphenyl group at position 2.

- Two methoxy groups at position 3.

This compound can be synthesized via alkaline degradation of afromosin (a 6,4'-dimethoxyisoflavone) derived from Afromosia elata or Wisteria floribunda .

Properties

IUPAC Name |

1-(2,4-dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O7/c1-23-15-8-12(13(20)9-14(15)21)17(22)16(18(24-2)25-3)10-4-6-11(19)7-5-10/h4-9,16,18-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKRJIMDZWKNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C(C2=CC=C(C=C2)O)C(OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570957 | |

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58115-20-1 | |

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58115-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone, also known by its CAS number 58115-20-1, is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties as revealed through various studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14O5, with a molecular weight of approximately 274.27 g/mol. The structure features multiple hydroxyl groups and methoxy substituents, which are known to influence its biological activity.

Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays. A study published in the Chemical and Pharmaceutical Bulletin highlighted that derivatives of similar structures exhibited significant radical-scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The presence of hydroxyl groups is often correlated with enhanced antioxidant activity due to their ability to donate electrons and stabilize free radicals .

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study examining various synthesized compounds for their antibacterial effects, it was found that certain derivatives showed enhanced activity against Gram-positive bacteria and fungi. Specifically, it was reported that the compound demonstrated greater efficacy than standard antibiotics such as ampicillin against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 12 µg/mL | |

| E. coli | 15 µg/mL | |

| Candida albicans | 10 µg/mL |

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. A study demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells. The IC50 values for cancerous cell lines ranged from 93.7 µM to over 300 µM depending on the specific line tested .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) | Reference |

|---|---|---|---|

| HeLa | 97.1 | Higher in normal cells | |

| U87 | 240.2 | Higher in normal cells | |

| EUFA30 (normal) | >300 | N/A |

The mechanisms underlying the biological activities of this compound appear to be multifaceted. Its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative stress. The antimicrobial effects are likely due to disruption of bacterial cell membranes or inhibition of vital enzymatic processes within microbial cells . Additionally, the cytotoxicity observed in cancer cells may involve induction of apoptosis or cell cycle arrest, although specific pathways remain to be fully elucidated.

Comparison with Similar Compounds

Key Observations :

- The ethanone backbone in analogs lacks the propanone chain and 3,3-dimethoxy groups, reducing steric bulk .

Diarylpropanoids and Aromatic Substitution Variants

These compounds exhibit structural parallels in aromatic substitution patterns:

Key Observations :

- Methoxy vs. hydroxyl substitutions influence polarity and hydrogen-bonding capacity. For example, trimethoxy groups in increase lipophilicity compared to the target compound’s mixed hydroxyl/methoxy groups.

- The absence of cytotoxicity in suggests that hydroxylation at C3 may reduce toxicity in diarylpropanoids.

Diarylheptanoids and Complex Polyphenolics

While structurally distinct, these compounds share phenolic motifs:

Key Observations :

- Diarylheptanoids exhibit extended carbon chains, enabling conformational flexibility absent in the rigid propanone backbone of the target compound.

Bioactivity

- Antibacterial Potential: Prop-2-en-1-one derivatives with 4-hydroxyphenyl groups show activity against S. aureus and E. coli .

- Cytotoxicity: No significant activity reported for diarylpropanoids in , suggesting substituent positions critically influence bioactivity.

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule features two distinct aromatic systems linked by a propanone backbone bearing geminal methoxy groups. Retrosynthetically, the compound can be dissected into:

-

2,4-dihydroxy-5-methoxyphenylacetone : A ketone-bearing aromatic fragment with hydroxyl and methoxy substituents.

-

4-hydroxyphenylpropanoate : A three-carbon unit attached to a phenolic ring.

Critical challenges include preserving phenolic hydroxyl groups during reactions requiring basic or oxidative conditions and introducing the geminal dimethoxy motif without overalkylation . Protection strategies (e.g., methyl ethers, acetals) are essential to mitigate undesired side reactions.

Friedel-Crafts Acylation and Methoxylation

A foundational approach involves Friedel-Crafts acylation to install the ketone bridge. In this method, 2,4-dihydroxy-5-methoxyacetophenone is reacted with 4-hydroxyphenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via electrophilic aromatic substitution, forming the carbon-carbon bond between the aromatic rings .

Optimized Conditions :

-

Solvent: Anhydrous dichloromethane

-

Catalyst: AlCl₃ (1.2 equiv)

-

Temperature: 0°C to room temperature, 12 hours

-

Yield: 58–62%

Post-acylation, the geminal methoxy groups are introduced via a two-step process:

-

Ketal Formation : Treatment with trimethyl orthoformate and catalytic p-toluenesulfonic acid (PTSA) in methanol converts the ketone to a dimethyl ketal.

-

Selective Demethylation : Controlled hydrolysis with aqueous HCl (1 M) regenerates the ketone while retaining the methoxy groups .

Palladium-Catalyzed Cross-Metathesis and Ketone Formation

Building on methodologies from the Royal Society of Chemistry , a cross-metathesis strategy employs palladium catalysts to couple allylated phenolic precursors. For example:

-

Eugenol Derivative Preparation : Allylation of 2,4-dihydroxy-5-methoxyacetophenone introduces an allyl ether group.

-

Metathesis Reaction : Using Grubbs-II catalyst, the allylated precursor undergoes cross-metathesis with 4-hydroxystyrene, forming a conjugated diene.

-

Oxidation to Ketone : Ozonolysis of the diene followed by reductive workup (Zn/HOAc) yields the propanone backbone.

Key Data :

| Step | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Allylation | K₂CO₃ | Acetone | Reflux | 89% |

| Cross-Metathesis | Grubbs-II | Toluene | 40°C | 75% |

| Ozonolysis/Reduction | O₃, then Zn/HOAc | CH₂Cl₂ | -78°C to RT | 68% |

This route offers superior regiocontrol but requires stringent anhydrous conditions and inert atmosphere .

Cyano Ketone Hydrolysis and Acid-Mediated Cyclization

Adapted from US Patent 3462536A , this method involves:

-

Cyano Ketone Synthesis : Condensation of 3,4-dimethoxyphenylacetonitrile with ethyl propionate in the presence of sodium ethoxide, yielding a cyano ketone intermediate.

-

Sulfuric Acid Hydrolysis : Concentrated H₂SO₄ (98%) hydrolyzes the nitrile to a ketone while demethylating select methoxy groups to hydroxyls.

Critical Observations :

-

Hydrolysis at 0–5°C minimizes side reactions (e.g., overoxidation).

-

Extraction with ether and washing with NaHCO₃ ensures high purity (>90%) .

-

The 4-hydroxyphenyl group is introduced via subsequent Friedel-Crafts alkylation using 4-methoxystyrene, followed by demethylation with BBr₃.

Protection-Deprotection Strategies for Hydroxyl Groups

Given the sensitivity of phenolic hydroxyls, temporary protection is mandatory in most routes:

-

Methyl Ethers : Formed using dimethyl sulfate (DMS) in alkaline conditions. Deprotected with BBr₃ in CH₂Cl₂.

-

Acetyl Groups : Introduced via acetic anhydride/pyridine. Removed with NH₃/MeOH.

Example Protocol :

-

Protect all hydroxyls in 2,4-dihydroxy-5-methoxyacetophenone as methyl ethers.

-

Perform Friedel-Crafts acylation with 4-methoxyphenylacetyl chloride.

-

Deprotect selectively using BBr₃ (1.0 M in CH₂Cl₂, 0°C, 2 h) to regenerate hydroxyl groups .

Spectroscopic Characterization and Quality Control

Successful synthesis is confirmed via:

-

¹H NMR : Distinct singlet at δ 3.85 ppm (geminal OCH₃), aromatic protons between δ 6.70–7.25 ppm.

-

IR Spectroscopy : Strong C=O stretch at 1715 cm⁻¹, O-H (phenolic) at 3300 cm⁻¹.

-

HPLC : Purity ≥95% achieved via silica gel chromatography (eluent: EtOAc/hexane 3:7) .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Friedel-Crafts | Simple reagents, scalable | Poor regioselectivity | 58–62% |

| Cross-Metathesis | Excellent regiocontrol | High catalyst cost | 68–75% |

| Cyano Hydrolysis | Tolerates electron-rich aromatics | Harsh acidic conditions | 65–70% |

Q & A

Basic: What synthetic strategies are recommended for optimizing the Claisen-Schmidt condensation of polyhydroxyacetophenones with substituted benzaldehydes to synthesize this compound?

Answer:

The Claisen-Schmidt condensation is pivotal for constructing the β-ketopropanone backbone. Key steps include:

- Precursor selection : Use 2,4-dihydroxy-5-methoxyacetophenone and 4-hydroxybenzaldehyde as starting materials, analogous to methods for structurally related chalcones .

- Reaction conditions : Employ ethanol as a solvent with catalytic thionyl chloride (0.05–0.1 mL per gram of acetophenone) to promote keto-enol tautomerism. Maintain temperatures between 60–70°C for 6–8 hours to ensure complete enolate formation.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) effectively isolates the product. Confirm purity via HPLC (>95%) and characterize using -NMR (e.g., δ 12.8 ppm for phenolic -OH protons) .

Basic: Which analytical techniques are most robust for structural elucidation of this polyhydroxy-methoxypropanone derivative?

Answer:

A multi-technique approach is critical:

- X-ray crystallography : Resolve the stereochemistry of the 3,3-dimethoxy groups and confirm intramolecular hydrogen bonding (e.g., O–H···O between 2,4-dihydroxy and ketone moieties). Single-crystal studies at 113 K minimize thermal motion artifacts .

- Spectroscopy :

Advanced: How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Electrostatic potential (ESP) : Map charge distribution to identify nucleophilic (hydroxyl groups) and electrophilic (carbonyl) sites.

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5 eV) to assess redox stability and photochemical activity.

- Hydrogen bonding : Simulate intramolecular interactions (e.g., O–H···O) to explain crystallographic data and solubility trends .

Advanced: How should researchers reconcile contradictory spectroscopic data arising from experimental limitations?

Answer:

Contradictions (e.g., variable -NMR shifts) may stem from:

- Sample degradation : Monitor thermal stability via thermogravimetric analysis (TGA). Store samples at –20°C under nitrogen to prevent oxidation of phenolic groups .

- Solvent effects : Compare NMR spectra in deuterated DMSO and methanol to assess hydrogen-bonding perturbations.

- Dynamic proton exchange : Use variable-temperature NMR to resolve broadened hydroxyl signals .

Advanced: What strategies enhance regioselectivity in the synthesis of analogous polyhydroxypropanones?

Answer:

Regioselectivity challenges arise from competing enolate formation. Mitigation strategies include:

- Protecting groups : Temporarily protect 2,4-dihydroxy groups with acetyl or benzyl ethers before condensation.

- Lewis acid catalysis : Use BF-etherate to direct enolate formation toward the desired carbonyl position.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor deprotonation at the 5-methoxy-substituted acetophenone .

Basic: How can the compound’s stability under varying pH and temperature conditions be assessed?

Answer:

- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C) and monitor via UV-Vis (λ ~280 nm). Phenolic groups degrade rapidly in alkaline conditions (pH >10).

- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points (~180–190°C) and decomposition thresholds (>220°C).

- Storage : Store in amber vials at –20°C with desiccants to prevent hydrolysis of methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.